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Compound of Interest

Compound Name: Azido-PEG9-CH2COOH

Cat. No.: B11929807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the physicochemical

properties, applications, and handling of Azido-PEG9-CH2COOH, a heterobifunctional linker

critical for innovative bioconjugation and the development of targeted therapeutics such as

Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes
Azido-PEG9-CH2COOH is a versatile tool in the field of bioconjugation, featuring a terminal

azide group for "click chemistry" applications and a carboxylic acid for conventional amide bond

formation. The polyethylene glycol (PEG) spacer, consisting of nine ethylene glycol units,

imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the

resulting conjugates.
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Property Value Reference

Molecular Weight 497.54 g/mol [1]

Chemical Formula C20H39N3O11 [1]

Purity Typically >96% [2]

Appearance Varies (consult supplier data)

Solubility
Soluble in water and most

organic solvents
[3][4]

Storage Conditions

Store at -20°C for long-term

stability. Can be stored at 4°C

in DMSO for up to two weeks.

Applications in Research and Drug Development
The unique bifunctional nature of Azido-PEG9-CH2COOH makes it a valuable reagent in

several advanced applications:

PROTAC Synthesis: As a PEG-based linker, it is instrumental in the synthesis of PROTACs.

The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase,

facilitating the targeted degradation of proteins of interest. The PEG component can improve

the solubility and cell permeability of the PROTAC molecule.

Antibody-Drug Conjugates (ADCs): The carboxylic acid can be activated to react with amine

groups on antibodies, while the azide group allows for the subsequent attachment of a

cytotoxic payload via click chemistry.

Peptide and Protein Modification (PEGylation): The attachment of the hydrophilic PEG chain

can enhance the therapeutic properties of peptides and proteins by improving their solubility,

increasing stability against enzymatic degradation, and prolonging their circulation half-life.

Surface Functionalization: The azide and carboxylic acid moieties can be used to immobilize

biomolecules onto surfaces for various bioanalytical applications.

Experimental Protocols
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Protocol 1: PROTAC Synthesis via Amide Bond
Formation and Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol outlines a general two-step process for synthesizing a PROTAC using Azido-
PEG9-CH2COOH.

Step 1: Amide Coupling of Azido-PEG9-CH2COOH to an Amine-Containing Ligand (Ligand A)

Activation of Carboxylic Acid: In an anhydrous solvent such as dimethylformamide (DMF)

under an inert atmosphere (e.g., nitrogen or argon), dissolve Azido-PEG9-CH2COOH (1.0

equivalent). Add a coupling agent like HATU (1.1 equivalents) and an amine base such as

DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate

the carboxylic acid.

Coupling Reaction: To the activated linker solution, add the amine-containing ligand (Ligand

A, 1.0 equivalent), also dissolved in a minimal amount of anhydrous DMF.

Reaction Monitoring: Allow the reaction to proceed at room temperature, typically for 12-24

hours. Monitor the progress of the reaction using an appropriate analytical technique, such

as liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic

solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% LiCl solution),

saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting azide-

functionalized intermediate by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to an Alkyne-Containing

Ligand (Ligand B)

Reaction Setup: In a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF),

dissolve the azide-functionalized intermediate from Step 1 (1.0 equivalent) and the alkyne-

containing ligand (Ligand B, 1.0 equivalent).
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Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of copper(II) sulfate

pentahydrate (CuSO4·5H2O, e.g., 0.1 equivalents) and a reducing agent such as sodium

ascorbate (e.g., 0.2 equivalents).

Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the

copper sulfate solution to initiate the click reaction.

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the

formation of the triazole-linked PROTAC by LC-MS.

Work-up and Purification: Upon completion, dilute the reaction with water and extract with an

appropriate organic solvent. Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC product using

flash column chromatography or preparative HPLC.

Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and the overall workflow for

PROTAC synthesis.
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Step 1: Amide Coupling

Step 2: Click Chemistry (CuAAC)

Azido-PEG9-CH2COOH

HATU, DIPEA in DMF

Amine-Ligand A
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CuSO4, NaAsc in tBuOH/H2O

Alkyne-Ligand B

Final PROTAC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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